Hydroxy Tyrosol 3-Sulfate Sodium Salt
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Overview
Description
Hydroxy Tyrosol 3-Sulfate Sodium Salt is a metabolite of Hydroxy Tyrosol, a phenolic compound predominantly found in olive oil. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol 3-Sulfate Sodium Salt can be synthesized through the sulfation of Hydroxy Tyrosol. The process typically involves the reaction of Hydroxy Tyrosol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. A novel strategy involves using microbial consortia catalysis, where different strains of Escherichia coli are engineered to perform distinct parts of the biosynthetic pathway, converting tyrosine to Hydroxy Tyrosol and subsequently to its sulfate derivative .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Tyrosol 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to Hydroxy Tyrosol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy Tyrosol.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Hydroxy Tyrosol 3-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on phenolic compounds.
Biology: Investigated for its role in cellular signaling pathways and its protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties
Mechanism of Action
The mechanism of action of Hydroxy Tyrosol 3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as MAPK and NLRP3 inflammasome.
Cardiovascular Protection: It maintains endothelial barrier function and reduces vascular permeability by modulating tight junction proteins
Comparison with Similar Compounds
Hydroxy Tyrosol: The parent compound with similar antioxidant properties but without the sulfate group.
Tyrosol: Another phenolic compound found in olive oil with less potent antioxidant activity.
Oleuropein: A secoiridoid glycoside found in olive leaves with broader pharmacological effects
Uniqueness: Hydroxy Tyrosol 3-Sulfate Sodium Salt is unique due to its enhanced water solubility and stability compared to Hydroxy Tyrosol. The presence of the sulfate group also imparts distinct biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9NaO6S |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
sodium;[2-hydroxy-5-(2-hydroxyethyl)phenyl] sulfate |
InChI |
InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
NWLNTWKHLLVJBQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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